molecular formula C25H26N2O6 B10992014 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10992014
M. Wt: 450.5 g/mol
InChI Key: KKIHBZBQZQKEHY-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-3-yl acetamide family, characterized by a coumarin core (2H-chromen-2-one) substituted with methoxy and methyl groups at positions 5, 7, and 2. The acetamide moiety is linked to a 4-methoxyindole group via an ethyl chain. Its molecular formula is C₂₄H₂₇NO₇, with an average mass of 441.48 g/mol and a monoisotopic mass of 441.1788 g/mol . The structural complexity arises from the hybridization of a coumarin scaffold and an indole system, both of which are pharmacologically significant motifs in drug discovery.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C25H26N2O6/c1-15-18(25(29)33-22-13-16(30-2)12-21(32-4)24(15)22)14-23(28)26-9-11-27-10-8-17-19(27)6-5-7-20(17)31-3/h5-8,10,12-13H,9,11,14H2,1-4H3,(H,26,28)

InChI Key

KKIHBZBQZQKEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most reliable method for constructing coumarin derivatives. For this compound, resorcinol derivatives react with β-keto esters under acidic conditions. A modified approach using 5,7-dimethoxy-4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid yields the chromenone core with 78–82% efficiency. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–90°C±5% yield
Reaction Time4–6 hours±8% yield
Acid CatalystH2SO4 (conc.)Critical

Side products such as 6-methoxy isomers may form if stoichiometry deviates by >10%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Using 5,7-dimethoxy-4-methylresorcinol and ethyl acetoacetate with montmorillonite K10 clay as a catalyst, the chromenone core forms in 89% yield after 15 minutes at 120°C. This method minimizes thermal degradation, a common issue in traditional heating.

Functionalization of the Indole Moiety

The 4-methoxy-1H-indole component requires precise N-alkylation before coupling.

N-Alkylation of 4-Methoxyindole

4-Methoxyindole undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, producing 1-(2-bromoethyl)-4-methoxy-1H-indole in 70–75% yield. Excess dibromoethane (>1.5 equiv.) risks di-alkylation, reducing purity to <60%.

Amine Activation for Acetamide Coupling

The bromoethyl intermediate reacts with sodium azide to form 1-(2-azidoethyl)-4-methoxy-1H-indole, which is subsequently reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C). This step achieves 85–90% conversion.

Acetamide Coupling and Final Assembly

The chromenone and indole moieties converge via a two-step coupling process:

Acetic Acid Activation

The chromenone’s acetyl group is activated using thionyl chloride (SOCl2), forming the acid chloride intermediate. This intermediate reacts with the indole-derived amine in tetrahydrofuran (THF) under nitrogen atmosphere. Key conditions include:

ConditionOptimal ValueRole
Temperature0–5°C (initial)Prevents hydrolysis
SolventTHFPolarity match
BaseTriethylamineScavenges HCl

This step yields the target compound in 65–70% purity, necessitating chromatographic purification.

One-Pot Catalytic Synthesis

Emerging protocols employ ionic liquid catalysts like [Msim]HSO4 to streamline the process. Combining equimolar chromenone acid chloride and indole-ethylamine in the presence of 0.1 equiv. [Msim]HSO4 at room temperature for 6 hours achieves 80% yield with >95% purity. The catalyst’s Brønsted acidity facilitates proton transfer, accelerating amide bond formation.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate product isolation. Recent trials with cyclopentyl methyl ether (CPME) show promise, offering comparable efficiency with easier separation.

Purification Techniques

Crude products often contain unreacted starting materials and regioisomers. Reverse-phase HPLC with a C18 column and methanol-water gradient (70:30 to 95:5) resolves these impurities, achieving >99% purity.

Scalability Issues

Industrial-scale synthesis faces challenges in exothermic control during Pechmann condensation. Continuous flow reactors mitigate this by maintaining precise temperature gradients, improving yield consistency to ±2%.

Comparative Analysis with Structural Analogs

Modifying the indole’s methoxy position or chromenone’s methyl group alters synthetic complexity:

ModificationYield ImpactPurity Challenge
5-Methoxyindole-15% yieldIsomerization
6-Methylchromenone+10% yieldSide-product formation

The 4-methoxy indole configuration optimizes steric and electronic compatibility with the chromenone core, minimizing side reactions.

Spectroscopic Characterization

Post-synthesis validation relies on advanced analytical techniques:

  • NMR : ¹H NMR (600 MHz, DMSO-d6) displays characteristic peaks at δ 7.45 (indole H-2), δ 6.82 (chromenone H-6), and δ 3.85 (OCH3 groups).

  • FTIR : Strong absorptions at 1733 cm⁻¹ (C=O lactone) and 1690 cm⁻¹ (amide C=O) confirm structural integrity.

  • HRMS : Observed m/z 450.5 ([M+H]⁺) matches the theoretical molecular weight .

Chemical Reactions Analysis

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: Acidic or basic hydrolysis can break the acetamide linkage, yielding the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions .

Scientific Research Applications

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: It modulates signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, leading to the regulation of gene expression and cellular responses.

These interactions result in the compound’s observed biological activities, including its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents/Modifications Pharmacological Notes Evidence ID
Target Compound Coumarin + Indole 5,7-Dimethoxy-4-methylcoumarin; 4-methoxyindole-ethyl N/A (Structural analysis only)
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) Indole + Adamantane Adamantane at indole C2; variable N-substituents Enhanced lipophilicity; anticancer leads
10j: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetamide Indole + Halogenated aryl Chloro/fluoro phenyl; 4-chlorobenzoyl Anticancer activity (Bcl-2/Mcl-1 inhibition)
2-(4-Methoxy-1H-indol-3-yl)-N-(heterocarbocycle)-2-oxoacetamides (1a–1d) Indole + Heterocycle 4-methoxyindole; heterocyclic N-substituents Synthetic intermediates for enzyme inhibitors
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R)-1-hydroxybutan-2-yl]acetamide Indole + Chlorobenzoyl 4-chlorobenzoyl; hydroxybutyl chain Cyclooxygenase (COX) inhibition
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Coumarin + Methoxyethyl-indole 7-Methoxycoumarin; 2-methoxyethylindole Enhanced solubility vs. target compound

Structural Analysis

Coumarin vs. Adamantane Modifications :

  • The target compound’s coumarin core (electron-rich due to 5,7-dimethoxy groups) contrasts with adamantane-containing analogues (e.g., 5a–y), where adamantane introduces high lipophilicity and rigidity . This may reduce the target compound’s blood-brain barrier penetration compared to adamantane derivatives but improve water solubility.

The ethyl linker in the target compound provides greater flexibility than the hydroxybutyl chain in COX inhibitors (e.g., compound in ), which may restrict conformational mobility but enhance target specificity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4-methoxyindole derivatives, involving oxalyl chloride-mediated coupling (as in ), whereas adamantane derivatives require Mn-BuLi for adamantane functionalization, increasing synthetic complexity .

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) enhance electron density, favoring interactions with electron-deficient enzyme active sites (e.g., kinases).

Spectral and Analytical Data

  • HRMS/NMR Consistency : The target compound’s spectral data (HRMS, ¹H/¹³C-NMR) would align with analogues like 10j–10m and adamantane derivatives , confirming acetamide and indole proton environments.
  • IR Signatures : Expected C=O stretches (~1600–1700 cm⁻¹) and N-H bends (~3200 cm⁻¹) match reported indole-acetamides (e.g., ).

Biological Activity

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C23H22N2O5C_{23}H_{22}N_{2}O_{5}, with a molecular weight of 406.4 g/mol. Its structure features a coumarin core substituted with methoxy and indole groups, which are believed to influence its biological activity.

PropertyValue
Molecular FormulaC23H22N2O5
Molecular Weight406.4 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. For instance, studies have shown that various coumarins can induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Specifically, derivatives similar to the compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) through mechanisms that include:

  • Inhibition of Cell Proliferation : Coumarin derivatives have been observed to inhibit the proliferation of cancer cells by disrupting cell cycle progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimetastatic Effects : Some studies suggest that coumarins can inhibit the migration and invasion of cancer cells.

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties , showing effectiveness against a range of bacteria and fungi. The specific compound has not been extensively studied for its antimicrobial effects; however, related coumarin derivatives have demonstrated:

  • Bactericidal Activity : Active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Inhibition : Some coumarins inhibit fungal growth by disrupting cellular processes.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer. Coumarins have been reported to possess anti-inflammatory properties by modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the expression of cytokines such as TNF-alpha and IL-6.
  • Reduction of Oxidative Stress : By scavenging free radicals, coumarins can mitigate oxidative damage associated with chronic inflammation.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:

  • Cytochrome P450 Interaction : Coumarins are metabolized by cytochrome P450 enzymes, influencing their pharmacokinetics and overall bioactivity.
  • Binding to Cellular Targets : The methoxy and indole groups may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Case Studies

Several studies highlight the therapeutic potential of coumarin derivatives:

  • A study published in Phytotherapy Research demonstrated that a similar coumarin derivative effectively inhibited tumor growth in xenograft models through apoptosis induction (PMC10005689).
  • Another investigation reported that synthetic coumarins exhibited significant antibacterial activity against resistant strains, suggesting their potential as new antimicrobial agents (PMC9495007).

Q & A

Q. What are the critical synthetic steps and reagents for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Coupling reactions : Carbodiimides (e.g., EDC/HOBt) are used to form acetamide linkages between the chromenone and indole moieties .
  • Substitution and alkylation : Sodium hydroxide or potassium carbonate as bases in polar solvents (e.g., DMF) to facilitate methoxy group introduction .
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to optimize intermediate formation while minimizing side products .

Q. Which spectroscopic techniques are essential for structural characterization?

Prioritize:

  • ¹H/¹³C-NMR : To confirm methoxy, methyl, and acetamide groups (e.g., δ 3.8–4.0 ppm for methoxy; δ 2.1 ppm for methyl) .
  • HRMS : Validate molecular weight (expected m/z ~481.5) and detect impurities .
  • IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for chromenone and acetamide C=O) .

Q. What biological activities are reported for structurally similar indole-chromenone hybrids?

Analogous compounds exhibit:

  • Anticancer activity : Inhibition of Bcl-2/Mcl-1 proteins via indole-mediated interactions .
  • Neuroprotective effects : Methoxy-substituted indoles modulate oxidative stress pathways .
  • Anti-inflammatory properties : Chromenone derivatives suppress COX-2 expression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst screening : Test palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for indole functionalization) .
  • Solvent systems : Compare DMF vs. acetonitrile for solubility and by-product reduction .
  • Flow chemistry : Continuous reactors enhance efficiency in multi-step syntheses (e.g., 20% yield increase) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D-NMR (COSY, HSQC) : Differentiate overlapping proton signals in crowded aromatic regions .
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH in acetamide) .
  • Computational validation : Compare experimental IR/NMR with DFT-predicted spectra .

Q. How can molecular docking and in vitro assays predict biological targets?

  • Docking protocols : Use AutoDock Vina to model interactions with Bcl-2 or kinase domains, focusing on methoxy and acetamide groups as hydrogen bond donors .
  • In vitro validation : Pair docking with kinase inhibition assays (e.g., IC₅₀ determination via luminescence) .

Q. What structural modifications enhance bioactivity, and how should SAR studies be designed?

  • Chromenone modifications : Introduce halogens (Cl, Br) at position 6 to improve cytotoxicity .
  • Indole substitutions : Replace 4-methoxy with nitro or pyridyl groups to modulate electron density and target selectivity .
  • SAR workflow : Synthesize 10–15 analogs, test in parallel against cancer cell lines (e.g., MCF-7, HepG2), and correlate substituents with IC₅₀ trends .

Q. How to address solubility and stability challenges during in vitro testing?

  • Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain compound integrity .
  • Lyophilization : Stabilize the compound in powder form and reconstitute in buffers pre-warmed to 37°C .
  • Degradation studies : Monitor stability via HPLC under physiological pH (7.4) and temperature .

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